6,6'-Diiodo-3,3'-dimethoxy-2,2',4,4'-tetramethyl-1,1'-biphenyl
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Overview
Description
6,6’-Diiodo-3,3’-dimethoxy-2,2’,4,4’-tetramethyl-1,1’-biphenyl is an organic compound characterized by the presence of iodine and methoxy groups. It is a derivative of biphenyl, a compound consisting of two benzene rings connected by a single bond. The presence of iodine atoms and methoxy groups in its structure makes it a versatile compound in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Diiodo-3,3’-dimethoxy-2,2’,4,4’-tetramethyl-1,1’-biphenyl typically involves multiple steps. One common method includes the iodination of 3,3’-dimethoxy-2,2’,4,4’-tetramethyl-1,1’-biphenyl using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
6,6’-Diiodo-3,3’-dimethoxy-2,2’,4,4’-tetramethyl-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted biphenyl derivatives, while oxidation and reduction reactions can produce quinones and hydroquinones, respectively .
Scientific Research Applications
6,6’-Diiodo-3,3’-dimethoxy-2,2’,4,4’-tetramethyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 6,6’-Diiodo-3,3’-dimethoxy-2,2’,4,4’-tetramethyl-1,1’-biphenyl involves its interaction with various molecular targets. The iodine atoms and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways. Detailed studies on its molecular targets and pathways are essential to understand its full potential and applications .
Comparison with Similar Compounds
Similar Compounds
2,2’-Diiodo-6,6’-dimethoxy-1,1’-biphenyl: Similar structure but different substitution pattern.
3,3’,5,5’-Tetramethyl-1,1’-biphenyl-4,4’-diol: Lacks iodine atoms but has similar methoxy groups.
5,5’,6,6’-Tetramethyl-3,3’-di-tert-butyl-1,1’-biphenyl-2,2’-diol: Contains tert-butyl groups instead of iodine.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in research and industry .
Properties
CAS No. |
823191-67-9 |
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Molecular Formula |
C18H20I2O2 |
Molecular Weight |
522.2 g/mol |
IUPAC Name |
1-iodo-2-(6-iodo-3-methoxy-2,4-dimethylphenyl)-4-methoxy-3,5-dimethylbenzene |
InChI |
InChI=1S/C18H20I2O2/c1-9-7-13(19)15(11(3)17(9)21-5)16-12(4)18(22-6)10(2)8-14(16)20/h7-8H,1-6H3 |
InChI Key |
WEMSFJPTNIVFPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1OC)C)C2=C(C=C(C(=C2C)OC)C)I)I |
Origin of Product |
United States |
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